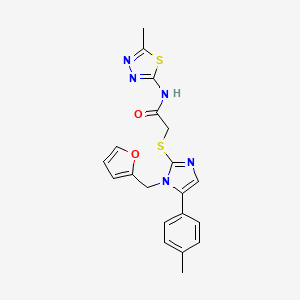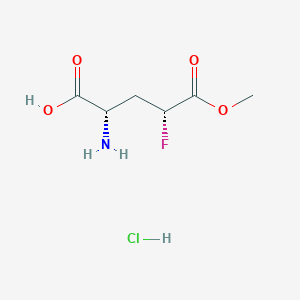
6-Ethoxy-2,3,4-trifluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-2,3,4-trifluorobenzaldehyde is a chemical compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It belongs to the class of aldehydes and is characterized by the presence of three fluorine atoms and an ethoxy group attached to a benzaldehyde core . This compound is used in various fields such as medical research, environmental research, and industrial research .
Vorbereitungsmethoden
The synthesis of 6-Ethoxy-2,3,4-trifluorobenzaldehyde involves several steps and specific reaction conditions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
6-Ethoxy-2,3,4-trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-2,3,4-trifluorobenzaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Ethoxy-2,3,4-trifluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Ethoxy-2,3,4-trifluorobenzaldehyde can be compared with other similar compounds, such as:
2,4,6-Trifluorobenzaldehyde: Lacks the ethoxy group, which may result in different chemical reactivity and biological activity.
3-Ethoxy-2,4,6-trifluorophenylboronic acid: Contains a boronic acid group instead of an aldehyde group, leading to different applications and reactivity.
The unique combination of the ethoxy group and three fluorine atoms in this compound provides distinct chemical properties that can be advantageous in various research and industrial applications .
Eigenschaften
IUPAC Name |
6-ethoxy-2,3,4-trifluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-7-3-6(10)9(12)8(11)5(7)4-13/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZJNLUPUBUJCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1C=O)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2396182.png)







![3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride](/img/structure/B2396195.png)

![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2396200.png)


